molecular formula C8H14ClNO4 B143596 2-(2-chloro-2-nitropropoxy)tetrahydro-2H-pyran CAS No. 86958-48-7

2-(2-chloro-2-nitropropoxy)tetrahydro-2H-pyran

Cat. No. B143596
CAS RN: 86958-48-7
M. Wt: 223.65 g/mol
InChI Key: XXIXCGZPUSLGPY-UHFFFAOYSA-N
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Description

The compound “2-(2-chloro-2-nitropropoxy)tetrahydro-2H-pyran” is a chemical with the molecular formula C8H14ClNO4 . It has a molecular weight of 223.65 .


Molecular Structure Analysis

The molecular structure of “2-(2-chloro-2-nitropropoxy)tetrahydro-2H-pyran” is represented by the SMILES notation: CC(Cl)(COC1CCCCO1)N+[O-] .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-chloro-2-nitropropoxy)tetrahydro-2H-pyran” are not fully detailed in the search results. The molecular weight is 223.65 .

Scientific Research Applications

Synthesis and Structural Studies

One of the notable applications of derivatives of tetrahydro-2H-pyran, like 2-(2-chloro-2-nitropropoxy)tetrahydro-2H-pyran, is in the field of synthesis and structural studies. For instance, substituted 2-aminobenzo[b]pyrans have been synthesized using a three-component condensation involving aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones. The molecular and crystal structures of these compounds were meticulously analyzed, indicating the importance of this compound in synthesizing structurally complex molecules and studying their configurations (Shestopalov et al., 2003).

Tandem Cyclization and Chemical Synthesis

Tetrahydro-2H-pyran derivatives have been used in tandem cyclization processes to construct complex polycyclic architectures, like fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives. This method showcases the versatility of tetrahydro-2H-pyran derivatives in synthesizing diverse molecular frameworks, which are integral parts of numerous natural products (Someswarao et al., 2018).

properties

IUPAC Name

2-(2-chloro-2-nitropropoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO4/c1-8(9,10(11)12)6-14-7-4-2-3-5-13-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIXCGZPUSLGPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1CCCCO1)([N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chloro-2-nitropropoxy)tetrahydro-2H-pyran

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